molecular formula C32H26BrNO6 B11154105 1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid

1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid

Cat. No.: B11154105
M. Wt: 600.5 g/mol
InChI Key: JVTLZBKMNDSPSL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a furochromen core (a fused furan and coumarin system) substituted with a 4-bromophenyl group, a methyl group at position 5, and a ketone at position 5. The acetylated side chain at position 6 connects to a 4-phenylpiperidinecarboxylic acid moiety. Such structural motifs are common in bioactive molecules targeting enzymes like kinases or receptors such as G-protein-coupled receptors (GPCRs) .

Properties

Molecular Formula

C32H26BrNO6

Molecular Weight

600.5 g/mol

IUPAC Name

1-[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]-4-phenylpiperidine-4-carboxylic acid

InChI

InChI=1S/C32H26BrNO6/c1-19-23-15-25-26(20-7-9-22(33)10-8-20)18-39-27(25)17-28(23)40-30(36)24(19)16-29(35)34-13-11-32(12-14-34,31(37)38)21-5-3-2-4-6-21/h2-10,15,17-18H,11-14,16H2,1H3,(H,37,38)

InChI Key

JVTLZBKMNDSPSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)N5CCC(CC5)(C6=CC=CC=C6)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furochromene core and the piperidine ring.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Substituents

The compound shares structural homology with:

Table 1: Substituent Comparison

Compound Name Chromen Substituents Piperidine Substituents Key Functional Groups
Target Compound (This Work) 4-Bromophenyl, 5-methyl, 7-oxo 4-Phenyl, carboxylic acid Acetyl, bromine
CAS 735269-97-3 3,5,9-Trimethyl, 7-oxo 4-Phenyl, carboxylic acid Acetyl, methyl groups
CAS 443875-50-1 None (thiazolidinone core) Chlorophenyl, hydrazono Thiazolidinone, hydrazine
Computational Similarity Analysis

Using Tanimoto coefficients and pharmacophore modeling (as per ):

  • The target compound shares >70% structural similarity with CAS 735269-97-3 due to the conserved chromen-piperidine scaffold.
  • Dissimilarity (~40%) arises with thiazolidinone-containing compounds (e.g., CAS 443875-50-1), where the core heterocycle differs significantly .

Research Findings and Implications

  • Synthetic Accessibility : The bromophenyl group introduces challenges in regioselective synthesis compared to methyl or fluorine substituents, requiring palladium-catalyzed cross-coupling reactions .
  • Toxicity Profiles : Brominated aromatic systems may pose higher hepatotoxicity risks compared to fluorinated analogues, as observed in preclinical studies of related compounds .
  • Target Selectivity : The acetyl-piperidine linkage in the target compound may reduce off-target effects compared to simpler ester or amide linkages in analogues like CAS 735269-97-3 .

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